

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Sunitinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sunitinib |           |
| Cat. No.:            | B000231   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sunitinib** is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] Beyond its direct anti-angiogenic and anti-tumoral effects, **Sunitinib** has been shown to modulate the tumor microenvironment and elicit significant changes in the composition and function of immune cell populations.[2] Notably, **Sunitinib** can decrease the frequency of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while promoting an anti-tumor immune response.[3][4] Flow cytometry is an indispensable tool for dissecting these complex immunomodulatory effects at a single-cell level.

These application notes provide detailed protocols for the preparation and multi-color flow cytometric analysis of various immune cell populations from different tissues following **Sunitinib** treatment. The included methodologies cover the isolation of peripheral blood mononuclear cells (PBMCs), splenocytes, and tumor-infiltrating lymphocytes (TILs), along with recommended antibody panels and data presentation templates.

## **Data Presentation: Summarized Quantitative Data**



The following tables summarize quantitative data on the effects of **Sunitinib** on key immune cell populations as determined by flow cytometry. These tables are intended to serve as a reference for expected outcomes.

Table 1: Effect of Sunitinib on Myeloid-Derived Suppressor Cells (MDSCs)

| Species | Tissue/Cell<br>Type                                    | MDSC<br>Phenotype    | Treatment<br>Group | Change in<br>MDSC<br>Population | Reference |
|---------|--------------------------------------------------------|----------------------|--------------------|---------------------------------|-----------|
| Human   | Peripheral Blood Mononuclear Cells (PBMCs)             | CD33+HLA-<br>DR-/low | Sunitinib          | Significant<br>Decrease         | [5]       |
| Human   | Peripheral<br>Blood<br>Mononuclear<br>Cells<br>(PBMCs) | CD14+HLA-<br>DR-/dim | Sunitinib          | Significant<br>Decrease         | [6]       |
| Human   | Peripheral Blood Mononuclear Cells (PBMCs)             | CD15+CD14-           | Sunitinib          | Significant<br>Decrease         | [6]       |
| Mouse   | Spleen                                                 | CD11b+Gr1+           | Sunitinib          | Significant<br>Decrease         | [6]       |
| Mouse   | Tumor                                                  | CD11b+Gr1+           | Sunitinib          | Significant<br>Decrease         | [3]       |

Table 2: Effect of **Sunitinib** on Regulatory T Cells (Tregs)



| Species | Tissue/Cell<br>Type                                    | Treg<br>Phenotype        | Treatment<br>Group | Change in<br>Treg<br>Population | Reference |
|---------|--------------------------------------------------------|--------------------------|--------------------|---------------------------------|-----------|
| Human   | Peripheral<br>Blood<br>Mononuclear<br>Cells<br>(PBMCs) | CD4+CD25+<br>FoxP3+      | Sunitinib          | Decrease                        | [4]       |
| Human   | Peripheral<br>Blood<br>Mononuclear<br>Cells<br>(PBMCs) | CD4+CD25hi<br>ghCD127low | Sunitinib          | Significant<br>Decrease         | [7]       |
| Mouse   | Spleen                                                 | CD4+CD25+<br>FoxP3+      | Sunitinib          | Significant<br>Decrease         | [4]       |
| Mouse   | Draining<br>Lymph Nodes                                | CD4+CD25+<br>FoxP3+      | Sunitinib          | Significant<br>Decrease         | [4]       |
| Mouse   | Tumor                                                  | CD4+CD25+<br>FoxP3+      | Sunitinib          | Significant<br>Decrease         | [4]       |

Table 3: Effect of **Sunitinib** on T Lymphocytes



| Species | Tissue/Cell<br>Type                                    | T Cell<br>Phenotype                  | Treatment<br>Group     | Change in T<br>Cell<br>Population | Reference |
|---------|--------------------------------------------------------|--------------------------------------|------------------------|-----------------------------------|-----------|
| Human   | Peripheral Blood Mononuclear Cells (PBMCs)             | CD8+ T Cells                         | Sunitinib +<br>SBRT    | Increased<br>Tbet<br>expression   | [5]       |
| Human   | Peripheral<br>Blood<br>Mononuclear<br>Cells<br>(PBMCs) | CD4+ T Cells                         | Sunitinib +<br>SBRT    | Increased<br>Tbet<br>expression   | [5]       |
| Mouse   | Tumor                                                  | CD8+ T Cells                         | Sunitinib              | 2-fold<br>Increase                | [3]       |
| Mouse   | Tumor                                                  | Antigen-<br>specific CD8+<br>T cells | Sunitinib +<br>Vaccine | 12-fold<br>Increase               | [7]       |

Table 4: Effect of **Sunitinib** on Dendritic Cells (DCs)

| Species | Tissue/Cell<br>Type      | DC<br>Phenotype           | Treatment<br>Group                               | Change in DC Population/Maturation    | Reference |
|---------|--------------------------|---------------------------|--------------------------------------------------|---------------------------------------|-----------|
| Human   | Monocyte-<br>derived DCs | CD80, CD86,<br>CD83, CCR7 | Co-culture with Sunitinib- treated sarcoma cells | Significant Upregulation (maturation) | [8]       |

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: **Sunitinib** inhibits RTKs, leading to reduced STAT3 phosphorylation and altered immune cell function.





General Workflow for Flow Cytometry Analysis of Immune Cells

Click to download full resolution via product page

Quantification of Immune Cell Populations

Caption: Workflow for preparing and analyzing immune cells from tissues using flow cytometry.



### **Experimental Protocols**

# Protocol 1: Isolation and Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood and subsequent staining for flow cytometric analysis.

#### Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS)
- Ficoll-Paque™ PLUS or other density gradient medium
- 50 mL conical tubes
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fc blocking reagent
- Fluorochrome-conjugated antibodies (see Table 5 for a recommended panel)
- Fixation/Permeabilization buffer (if performing intracellular staining)

#### Procedure:

- Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
- Carefully layer the diluted blood over 15 mL of Ficoll-Paque™ PLUS.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.
- Wash the collected PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes.



- Discard the supernatant and repeat the wash step.
- Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count to determine cell concentration and viability.
- Adjust the cell concentration to 1 x 10<sup>7</sup> cells/mL.
- Aliquot 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) into flow cytometry tubes.
- Add Fc blocking reagent and incubate for 10 minutes at 4°C.
- Add the pre-titrated cocktail of fluorescently conjugated surface antibodies.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
- (Optional for intracellular staining) Resuspend the cell pellet in 100 μL of Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C.
- (Optional for intracellular staining) Wash the cells with Permeabilization/Wash Buffer.
- (Optional for intracellular staining) Resuspend the cells in Permeabilization/Wash Buffer containing the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark.
- Wash the cells one final time.
- Resuspend the cells in 300-500 μL of Flow Cytometry Staining Buffer for acquisition.

Table 5: Recommended Antibody Panel for Human PBMCs



| Marker | Fluorochrome          | Cell Population               |
|--------|-----------------------|-------------------------------|
| CD45   | e.g., BV510           | All Leukocytes                |
| CD3    | e.g., APC             | T Cells                       |
| CD4    | e.g., FITC            | Helper T Cells                |
| CD8    | e.g., PE-Cy7          | Cytotoxic T Cells             |
| CD19   | e.g., PE              | B Cells                       |
| CD14   | e.g., PerCP-Cy5.5     | Monocytes/Monocytic MDSCs     |
| CD15   | e.g., APC-R700        | Granulocytic MDSCs            |
| HLA-DR | e.g., BV605           | (Low/Negative on MDSCs)       |
| CD33   | e.g., BV786           | Myeloid Cells/MDSCs           |
| CD25   | e.g., BV421           | (Part of Treg identification) |
| CD127  | e.g., PE-Dazzle594    | (Low on Tregs)                |
| FoxP3  | e.g., Alexa Fluor 647 | (Intracellular) Tregs         |

# **Protocol 2: Isolation and Analysis of Murine Splenocytes**

This protocol details the preparation of a single-cell suspension from a mouse spleen for flow cytometry.

#### Materials:

- Mouse spleen
- RPMI-1640 medium
- 70 µm cell strainer
- 50 mL conical tubes
- ACK lysing buffer (for red blood cell lysis)



- Flow Cytometry Staining Buffer
- Fluorochrome-conjugated antibodies (see Table 6 for a recommended panel)

#### Procedure:

- Aseptically remove the spleen from the mouse and place it in a petri dish with cold RPMI-1640.
- Place a 70 µm cell strainer over a 50 mL conical tube.
- Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger of a 3 mL syringe.
- Rinse the strainer with an additional 5-10 mL of RPMI-1640 to collect all cells.
- Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
- Discard the supernatant and resuspend the pellet in 2-5 mL of ACK lysing buffer.
- Incubate for 5 minutes at room temperature to lyse red blood cells.
- Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining Buffer.
- Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.
- Proceed with antibody staining as described in Protocol 1, steps 9-18.

Table 6: Recommended Antibody Panel for Murine Splenocytes



| Marker             | Fluorochrome          | Cell Population       |
|--------------------|-----------------------|-----------------------|
| CD45               | e.g., BV510           | All Leukocytes        |
| CD3e               | e.g., APC             | T Cells               |
| CD4                | e.g., FITC            | Helper T Cells        |
| CD8a               | e.g., PE-Cy7          | Cytotoxic T Cells     |
| B220               | e.g., PE              | B Cells               |
| CD11b              | e.g., PerCP-Cy5.5     | Myeloid Cells/MDSCs   |
| Gr-1 (Ly-6G/Ly-6C) | e.g., APC-R700        | MDSCs                 |
| Ly-6G              | e.g., BV605           | Granulocytic MDSCs    |
| Ly-6C              | e.g., BV786           | Monocytic MDSCs       |
| CD11c              | e.g., BV421           | Dendritic Cells       |
| F4/80              | e.g., PE-Dazzle594    | Macrophages           |
| FoxP3              | e.g., Alexa Fluor 647 | (Intracellular) Tregs |

# Protocol 3: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general method for isolating TILs from solid tumors. Optimization may be required depending on the tumor type.

#### Materials:

- · Tumor tissue
- Tumor dissociation kit (e.g., containing collagenase and DNase)
- GentleMACS Dissociator or similar mechanical disruption device
- 70 μm and 40 μm cell strainers



- Density gradient medium (e.g., Percoll or Ficoll)
- Flow Cytometry Staining Buffer
- Fluorochrome-conjugated antibodies (use panels similar to those for splenocytes, with potential additions like PD-1 or Tim-3 for exhaustion markers)

#### Procedure:

- Excise the tumor and place it in cold RPMI-1640.
- Mince the tumor into small pieces (1-2 mm) using sterile scalpels.
- Transfer the minced tissue into a dissociation tube with the appropriate enzymatic digestion buffer.
- Mechanically dissociate the tissue according to the manufacturer's protocol.
- Incubate at 37°C with gentle agitation for the recommended time (e.g., 30-60 minutes).
- Stop the digestion by adding RPMI-1640 with 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer into a 50 mL conical tube.
- Centrifuge at 300-400 x g for 7 minutes at 4°C.
- (Optional) To enrich for lymphocytes, resuspend the pellet in a density gradient medium and centrifuge according to the manufacturer's instructions.
- Carefully collect the lymphocyte layer.
- Wash the cells with RPMI-1640.
- Perform red blood cell lysis if necessary (as in Protocol 2, steps 6-8).
- Filter the final cell suspension through a 40 μm cell strainer to remove any remaining clumps.
- Resuspend the cells in Flow Cytometry Staining Buffer, perform a cell count, and adjust the concentration.



• Proceed with antibody staining as described in Protocol 1, steps 9-18.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Myeloid-Derived Suppressor Cells as an Immune Parameter in Patients with Concurrent Sunitinib and Stereotactic Body Radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Sunitinib Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-immune-cells-after-sunitinib-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com